molecular formula C6H9ClF3NO B3012417 (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2375249-21-9

(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No. B3012417
CAS RN: 2375249-21-9
M. Wt: 203.59
InChI Key: FTCWVXUMTCPZHY-ZDQHTEEMSA-N
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Description

(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride, also known as WIN 35428, is a synthetic compound that belongs to the class of phenyltropanes. This compound is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neurological disorders.1.0]heptane;hydrochloride.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound and its derivatives have been synthesized through various chemical processes, involving reactions with amino alcohols and other organic compounds. These syntheses have contributed to understanding the structural and conformational aspects of such bicyclic bases (Rulev et al., 2016).
  • Detailed structural characterizations of related bicyclic compounds have been carried out, providing insights into their molecular configurations and potential chemical reactivity (Britvin & Rumyantsev, 2017).

Chemical Properties and Reactions

  • Research has focused on understanding the charge distributions and conformations of similar bicyclic β-lactams, which can inform the chemical behavior and potential applications of (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride (Fernández, Carballiera & Ríos, 1992).
  • Investigations into the synthesis of various bicyclic compounds, including methods for preparing highly substituted 7-oxa-1-azabicyclo[2.2.1]heptanes, have relevance for understanding the chemical reactivity and potential applications of the compound (Budzińska & Sas, 2001).

Potential Applications

  • Some derivatives of similar bicyclic compounds have been studied for their potential as β-lactamase inhibitors, which could suggest potential biomedical applications for this compound (Hunt & Zomaya, 1982).
  • Additionally, research on similar compounds has explored their potential as antitumor agents, indicating a possible avenue for the application of this compound in medicinal chemistry (Singh & Micetich, 2003).

properties

IUPAC Name

(1S,6R,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H/t3-,4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWVXUMTCPZHY-ZDQHTEEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(C2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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